(2-Tert-butyloxolan-2-yl)methanamine
Description
Contextualization within Amine and Cyclic Ether Chemistry
The structural components of (2-Tert-butyloxolan-2-yl)methanamine place it at the intersection of two important classes of organic compounds: amines and cyclic ethers.
Amine functional groups are fundamental in a vast array of biologically active molecules, including pharmaceuticals and natural products. nih.govbenthamscience.com Branched amine scaffolds, particularly those with substitution at the α-carbon (the carbon adjacent to the nitrogen), are of significant interest. These structures can impart unique pharmacological properties and are considered valuable synthetic targets. nih.gov The development of methods for the direct synthesis of branched amines is an active area of research, as these motifs can be challenging to construct using traditional methods. nih.govnih.gov The presence of a primary amine in this compound makes it a building block that falls within this important class of compounds.
The tetrahydrofuran (B95107) (THF), or oxolane, ring is a prevalent heterocyclic motif found in numerous natural products and pharmaceuticals. nih.govnih.gov A 2014 survey identified the THF ring as the 11th most common ring system in known pharmaceuticals. nih.gov The oxygen atom in the ring can act as a hydrogen bond acceptor, which is a crucial interaction in biological systems. nih.gov Substituted tetrahydrofurans are key components in drugs like the HIV-1 protease inhibitors. nih.gov Furthermore, derivatives such as 2,5-bis(hydroxymethyl)tetrahydrofuran are being explored as monomers for creating degradable polyester (B1180765) materials, highlighting their industrial relevance. acs.org The presence of the oxolane ring in this compound suggests its potential as a scaffold for developing new chemical entities with desirable biological or material properties.
Molecular Architecture and Unique Features of the this compound Framework
The specific arrangement of substituents on the oxolane ring of this compound gives it a distinct three-dimensional structure with significant chemical implications. uni.lu
The C2 carbon of the oxolane ring in this compound is a quaternary stereocenter. This means it is bonded to four different non-hydrogen atoms: the oxygen of the ring, two carbon atoms within the ring, and the carbon of the aminomethyl group. The construction of such all-carbon quaternary stereocenters is a significant challenge in organic synthesis. nih.govrsc.org The presence of this stereocenter means that the molecule is chiral and can exist as a pair of enantiomers. The synthesis of specific enantiomers is crucial in pharmaceutical development, as different enantiomers can have vastly different biological activities. The development of asymmetric catalytic methods to create these complex centers is a major focus of modern synthetic chemistry. rsc.orgnih.gov
The tert-butyl group, (CH3)3C-, is one of the bulkiest substituents used in organic chemistry. researchgate.net Its presence on the C2 carbon of this compound exerts a profound steric and electronic influence.
Steric Hindrance : Steric hindrance is the slowing of chemical reactions due to steric bulk. wikipedia.org The large size of the tert-butyl group can physically block the approach of reagents to the adjacent aminomethyl group and the oxolane ring. This can influence the molecule's reactivity, potentially making certain reactions more selective or preventing unwanted side reactions. researchgate.netwikipedia.org This steric shield can also increase the stability of the compound. researchgate.net
Electronic Effects : The tert-butyl group is an electron-donating group through hyperconjugation. This electronic effect can influence the reactivity of the molecule by altering the electron density at nearby atoms. nih.gov For instance, it can affect the basicity of the primary amine.
Conformational Rigidity : The bulky tert-butyl group restricts the rotation around the C-C bonds and can lock the oxolane ring into a preferred conformation. This conformational rigidity can be advantageous in the design of molecules that need to fit into specific binding pockets of proteins or other biological targets. chemrxiv.org
| Feature | Description | Implication |
| Quaternary Stereocenter | C2 carbon is bonded to four non-hydrogen groups. | Molecule is chiral; enantioselective synthesis is a key challenge and goal. rsc.orgnih.gov |
| Tert-Butyl Group | Large, bulky alkyl substituent. | Imparts significant steric hindrance, affecting reactivity and stability. researchgate.netwikipedia.org |
| Primary Amine | -CH2NH2 group. | Provides a key site for further chemical modification and biological interactions. |
| Oxolane Ring | Five-membered cyclic ether. | A privileged scaffold in medicinal chemistry, capable of hydrogen bonding. nih.govnih.gov |
Current State of Academic Research on the Compound and Identified Knowledge Gaps
Publicly available information on this compound is limited, primarily consisting of database entries in chemical catalogs and patent literature. uni.lubiosynth.com PubChem, a major chemical database, indicates no specific literature data is available for this compound, although it is cited in numerous patents. uni.lu This suggests that while the compound is being synthesized and likely used, possibly as an intermediate or building block in proprietary industrial research, it has not been the subject of extensive academic study.
The primary knowledge gap is the lack of published, peer-reviewed research on its synthesis, reactivity, and potential applications. Key unanswered questions include:
What are the most efficient and stereoselective methods for its synthesis?
What is the detailed conformational analysis of the molecule?
How does the interplay of the bulky tert-butyl group and the adjacent primary amine affect its reactivity in various chemical transformations?
Have any derivatives been synthesized and tested for biological activity?
The unique combination of a privileged heterocyclic motif, a challenging quaternary stereocenter, a sterically demanding tert-butyl group, and a reactive primary amine makes this compound a compelling target for future academic investigation.
Structure
3D Structure
Properties
IUPAC Name |
(2-tert-butyloxolan-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2,3)9(7-10)5-4-6-11-9/h4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKNTDCRBSNGEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCCO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Tert Butyloxolan 2 Yl Methanamine and Its Analogs
Retrosynthetic Analysis and Strategic Precursor Synthesis
Retrosynthetic analysis is a problem-solving technique in organic synthesis. It involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.inyoutube.com This process allows chemists to devise a logical and efficient synthetic route. For (2-Tert-butyloxolan-2-yl)methanamine, the analysis begins by identifying the key structural features: a substituted oxolane (tetrahydrofuran) ring and an aminomethyl group at the C2 position, which also bears a bulky tert-butyl group.
The formation of the substituted oxolane ring is a critical step. Various methods have been developed for the stereoselective construction of these rings, which are common substructures in many biologically active molecules. nih.gov
Key strategies for forming the oxolane ring include:
Intramolecular SN2 Reactions: This classical approach involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group (like a halide or sulfonate). The stereocenters in the final product are often pre-set in the starting material. nih.gov
[3+2] Cycloaddition and Annulation Reactions: These are powerful methods that can generate the tetrahydrofuran (B95107) ring and create multiple stereocenters in a single step, offering a convergent and efficient route to highly substituted products. nih.govacs.org
Palladium-Catalyzed Synthesis: Stereoselective methods using palladium catalysts can form both a C-C and a C-O bond from γ-hydroxy alkenes and aryl bromides. organic-chemistry.org
Redox-Relay Heck Reaction: This strategy allows for the synthesis of substituted tetrahydrofurans from readily available starting materials like cis-butene-1,4-diol. organic-chemistry.org
The choice of method depends on the desired substitution pattern and stereochemistry of the target molecule.
Introducing the aminomethyl group (-CH₂NH₂) with control over its stereochemistry is another crucial aspect of the synthesis. nih.govresearchgate.net
Several methodologies can be employed for this purpose:
Enantioselective α-aminomethylation: This powerful technique introduces the aminomethyl group to carbonyl compounds. nih.govresearchgate.net Cooperative catalysis, for instance using rhodium and a chiral phosphoric acid, can achieve high efficiency and enantioselectivity in three-component reactions of α-diazo ketones with alcohols and 1,3,5-triazines. nih.govresearchgate.net
Reduction of Nitriles: A common method for forming primary amines involves the reduction of a nitrile group (-CN). This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Amination of Alcohols: Direct amination of alcohols is an attractive pathway as water is the only byproduct. This often requires catalysts based on metals like nickel, cobalt, iron, or copper and may involve high temperatures and pressures. google.com
Table 1: Comparison of Methodologies for Aminomethyl Moiety Introduction
| Methodology | Key Features | Advantages | Disadvantages |
| Enantioselective α-aminomethylation | Utilizes chiral catalysts for stereocontrol. nih.govresearchgate.net | High enantioselectivity possible. nih.govresearchgate.net | May require specialized and expensive catalysts. nih.govresearchgate.net |
| Reduction of Nitriles | Two-step process: introduction of nitrile followed by reduction. | Versatile and widely applicable. | May involve hazardous reagents like cyanides. youtube.com |
| Direct Amination of Alcohols | Converts an alcohol directly to an amine. google.com | Atom-economical, with water as the only byproduct. google.com | Often requires harsh reaction conditions. google.com |
Direct Synthetic Routes to the Core Structure
Direct synthetic routes aim to construct the this compound scaffold in a more convergent manner, minimizing the number of synthetic steps.
The formation of the oxolane ring involves the creation of both carbon-oxygen (C-O) and carbon-carbon (C-C) bonds. libretexts.orgalevelchemistry.co.ukresearchgate.netresearchgate.net
C-O Bond Formation: Intramolecular Williamson ether synthesis is a classic method for forming the C-O bond to close the ring. This typically involves a deprotonated alcohol (alkoxide) attacking an alkyl halide within the same molecule. acs.org Other methods include transition-metal-catalyzed etherification of unactivated C-H bonds. researchgate.net
C-C Bond Formation: Reactions such as aldol (B89426) condensations, Grignard reactions, and Friedel-Crafts alkylations are fundamental for creating C-C bonds. alevelchemistry.co.ukmt.com Biocatalysts are also emerging as effective tools for enantioselective C-C bond formation. libretexts.org
Functionalizing the C2 position of a pre-formed oxolane ring is a key strategy.
Alkylation: Introducing the tert-butyl group at the C2 position can be achieved through alkylation reactions. mt.comvanderbilt.edu This often involves the generation of a carbanion adjacent to the oxygen atom, which then reacts with a tert-butyl electrophile. The use of a strong, non-nucleophilic base is crucial for generating the necessary enolate or related nucleophile. vanderbilt.edu
Amination: Oxidative C-H amination reactions are a modern approach to directly form C-N bonds. rsc.org These methods can offer a more direct route to the aminomethyl group, potentially avoiding multiple steps.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. rsc.orgnih.govrug.nl These reactions are advantageous due to their high atom economy, convergence, and the ability to rapidly generate diverse molecular libraries. rsc.org The development of an MCR that could directly assemble the this compound scaffold from simple starting materials would be a significant advancement in its synthesis. While specific MCRs for this exact scaffold may not be widely reported, the principles of MCRs offer a promising avenue for future synthetic exploration. rug.nlchemicalpapers.com
Enantioselective Synthesis of Chiral this compound Analogs
The creation of single-enantiomer compounds is a cornerstone of modern pharmaceutical and materials science. For analogs of this compound, where the stereochemistry at the C2 position is critical, enantioselective synthesis is paramount. This can be achieved through various catalytic and stoichiometric approaches that impart chirality during the formation of either the amine-bearing stereocenter or the substituted tetrahydrofuran ring.
Asymmetric catalysis offers an efficient and atom-economical route to chiral molecules. acs.org Transition metal-catalyzed reactions, in particular, have been extensively developed for the synthesis of chiral amines and ethers. acs.orgnih.gov
Asymmetric Hydrogenation: The most direct approach to installing the chiral aminomethyl group is through the asymmetric hydrogenation of a prochiral imine precursor. nih.gov This method utilizes a chiral transition-metal complex to deliver hydrogen across the C=N double bond with high facial selectivity. Iridium, rhodium, and ruthenium complexes bearing chiral phosphine (B1218219) ligands are commonly employed for this transformation. acs.orgnih.govresearchgate.net For the synthesis of a this compound analog, a precursor such as 2-tert-butyl-2-(iminomethyl)oxolane would be subjected to hydrogenation conditions. The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity. acs.org
Table 1: Hypothetical Catalyst Performance in Asymmetric Hydrogenation
| Catalyst Precursor | Chiral Ligand | H₂ Pressure (bar) | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| [Ir(COD)Cl]₂ | (R)-SYNPHOS | 50 | 25 | 98 | 96 |
| [Rh(COD)₂]BF₄ | (S,S)-f-Binaphane | 20 | 40 | 95 | 92 |
| RuCl₂[(R)-BINAP] | (R)-BINAP | 80 | 60 | 92 | 88 |
| Ir-MaxPHOX | MaxPHOX | 10 | 25 | 99 | 94 |
Asymmetric Hydroamination: An alternative strategy involves the intramolecular asymmetric hydroamination of an unsaturated aminoalkene. This reaction forms the cyclic ether and installs the stereocenter concurrently. Catalysts based on early transition metals (like zirconium) or rare-earth metals are effective for this transformation, adding an N-H bond across a C=C double bond. rsc.orgmdpi.com A suitable substrate would possess a terminal alkene and a primary amine, which upon cyclization, would generate the desired chiral 2-substituted-2-(aminomethyl)tetrahydrofuran scaffold. The chirality is induced by chiral ligands attached to the metal center, which coordinate to the substrate and direct the intramolecular nucleophilic attack from one face of the double bond. rsc.orgmdpi.com
Chiral Auxiliary Strategies: Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. numberanalytics.comnumberanalytics.com For the synthesis of this compound, an achiral precursor could be coupled to a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone. wikipedia.orgnih.gov Subsequent diastereoselective alkylation of the enolate derived from this amide would establish the quaternary stereocenter. The steric bulk of the auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side. Cleavage of the auxiliary then yields the enantiomerically enriched product. nih.govnih.gov
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products (like amino acids, carbohydrates, or terpenes) as starting materials. nih.gov For instance, a synthesis could commence from a chiral epoxy alcohol, which can be derived from methods like the Sharpless asymmetric epoxidation. nih.gov The epoxide provides a stereodefined center that can be opened intramolecularly by a tethered alcohol nucleophile to form the tetrahydrofuran ring with controlled stereochemistry at multiple positions. nih.gov This strategy is particularly powerful for constructing complex natural product-like scaffolds.
When multiple stereocenters are present, controlling their relative orientation (diastereoselectivity) is crucial. The synthesis of substituted tetrahydrofurans often relies on diastereoselective cyclization reactions. nsf.govnih.gov
Iodoetherification: The iodoetherification of a homoallylic alcohol is a classic method for constructing tetrahydrofuran rings. acs.org The reaction proceeds via an iodonium (B1229267) ion intermediate, which is then trapped intramolecularly by the hydroxyl group. The stereochemistry of the substituents on the alkene chain can direct the cyclization to favor the formation of a specific diastereomer, often influenced by the minimization of allylic 1,3-strain in the transition state. acs.org
Radical Cyclization: Diastereoselectivity in radical cyclizations to form tetrahydrofuran rings can be controlled by the addition of Lewis acids. In the cyclization of a 3-oxa-5-hexenyl radical, the unperturbed reaction may favor the trans-isomer. However, the addition of a Lewis acid, such as triethylaluminum (B1256330) (Et₃Al), can coordinate to the oxygen atom, altering the conformational preference of the transition state and reversing the selectivity to favor the cis-isomer.
Table 2: Influence of Lewis Acids on Diastereoselectivity in a Hypothetical Radical Cyclization
| Lewis Acid (3 equiv.) | Solvent | Yield (%) | cis:trans Ratio |
| None | Toluene | 85 | 1:4.5 |
| MgBr₂·OEt₂ | Toluene | 82 | 1:2.1 |
| Me₃Al | Toluene | 88 | 2.1:1 |
| Et₃Al | Toluene | 90 | 5.0:1 |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. For the synthesis of this compound, elucidating the pathways for key bond formations and the factors governing selectivity is of primary importance.
C-N Bond Formation: The formation of the amine is a critical step. In transition metal-catalyzed asymmetric hydrogenation of imines, the mechanism generally involves a catalytic cycle. acs.org For an iridium-based catalyst, the cycle typically begins with the oxidative addition of molecular hydrogen to the active Ir(I) species to form an Ir(III) dihydride complex. The imine substrate then coordinates to this complex, followed by migratory insertion of the C=N bond into an Ir-H bond. This step is often stereodetermining, where the chiral ligand environment dictates the facial selectivity of the hydride transfer. The final step is the reductive elimination of the chiral amine product, regenerating the active Ir(I) catalyst. acs.org
C-C Bond Formation: The construction of the tetrahydrofuran ring often involves the formation of a key C-C bond. nih.gov For instance, in palladium-catalyzed reactions that form both a C-C and a C-O bond, the mechanism may proceed via the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org Alternatively, photochemical ring expansion of an oxetane (B1205548) via an ylide intermediate represents another pathway. researchgate.netrsc.org Computational studies, such as Density Functional Theory (DFT) calculations, suggest that these expansions can proceed through a diradical pathway, where the bond lengths in the intermediate ylide influence the stereochemical outcome. researchgate.netrsc.org
The selectivity of a reaction is profoundly influenced by the specific catalysts and reagents employed.
Role of Catalysts: In asymmetric hydrogenation, the chiral ligand is the primary source of stereocontrol. nih.gov The ligand's geometry and electronic properties create a well-defined chiral pocket around the metal center. This forces the prochiral substrate to bind in a specific orientation, exposing one of its two faces to the hydride attack from the metal. The precise interactions between the substrate, ligand, and metal in the transition state determine the enantiomeric excess of the product. acs.org
In hydroamination reactions, the catalyst not only facilitates the C-N bond formation but also controls the regioselectivity (Markovnikov vs. anti-Markovnikov addition). mdpi.com Early transition metal catalysts are often preferred for intramolecular reactions due to their high reactivity and ability to favor the formation of α-alkyl N-heterocycles. mdpi.com
Role of Reagents: In diastereoselective reactions, reagents can play a crucial role in stereocontrol. As mentioned previously, Lewis acids can act as controlling agents in radical cyclizations. By coordinating to a heteroatom in the substrate, the Lewis acid can restrict conformational freedom, leading to a highly organized transition state. This pre-organization lowers the energy of the pathway leading to one specific diastereomer, thereby enhancing the stereoselectivity of the cyclization. The choice and stoichiometry of the Lewis acid can thus be used to tune the diastereomeric ratio of the resulting cyclic ether. Similarly, in electrophilic cyclizations, the nature of the electrophile (e.g., I⁺, Br⁺) can influence the reaction outcome. thieme-connect.com
Advanced Spectroscopic and Analytical Characterization of 2 Tert Butyloxolan 2 Yl Methanamine Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (2-Tert-butyloxolan-2-yl)methanamine in solution. A suite of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation
Proton (¹H) and Carbon-13 (¹³C) NMR spectra serve as the primary methods for the structural verification of this compound. The ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (δ), signal integrations (proportional to the number of protons), and splitting patterns (J-coupling), which reveal neighboring protons. The ¹³C NMR spectrum, often acquired with proton decoupling, would show a single peak for each unique carbon atom, indicating the total number of carbon environments in the molecule.
Specific assignments for the protons and carbons of the tert-butyl group, the oxolane ring, and the methanamine moiety would be made based on their expected chemical shifts and multiplicities. For instance, the nine protons of the tert-butyl group would be expected to appear as a sharp singlet in the upfield region of the ¹H NMR spectrum. The protons of the oxolane ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.
Table 1: Expected ¹H and ¹³C NMR Data for this compound Note: Specific chemical shift (δ) and coupling constant (J) values are dependent on experimental conditions (solvent, temperature) and are not publicly available. This table illustrates the expected signals.
| Atom Position | Expected ¹H NMR Signal (δ, Multiplicity, J) | Expected ¹³C NMR Signal (δ) |
|---|---|---|
| C(CH₃)₃ | Singlet, 9H | Data not available |
| C(CH₃)₃ | Data not available | Data not available |
| -CH₂-N | Multiplet, 2H | Data not available |
| Oxolane C2 | Data not available | Data not available |
| Oxolane C3-H₂ | Multiplet, 2H | Data not available |
| Oxolane C4-H₂ | Multiplet, 2H | Data not available |
| Oxolane C5-H₂ | Multiplet, 2H | Data not available |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
To unambiguously assign all proton and carbon signals and to determine the connectivity and through-space relationships, a series of two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in a COSY spectrum would confirm the connectivity of protons within the oxolane ring, for example, by showing correlations between the protons at C3, C4, and C5.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, providing a definitive assignment of the carbon skeleton based on the previously assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. HMBC is crucial for identifying quaternary carbons, such as the C2 and the central carbon of the tert-butyl group. For instance, correlations would be expected from the tert-butyl protons to both the central quaternary carbon and the C2 of the oxolane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For example, NOESY could reveal the spatial relationship between the protons of the tert-butyl group and the protons on the oxolane ring, helping to define the molecule's three-dimensional structure.
Dynamic NMR Studies for Conformational Exchange Processes
The oxolane ring of this compound is not planar and can undergo conformational exchange processes, such as pseudorotation. Dynamic NMR (DNMR) studies, which involve acquiring NMR spectra at variable temperatures, can provide insight into these dynamic processes. By analyzing changes in the line shape of NMR signals with temperature, it is possible to determine the energy barriers and rates of conformational interconversion. Such studies would reveal the flexibility of the five-membered ring and the potential influence of the bulky tert-butyl group on this dynamic behavior.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₉H₁₉NO), HRMS would provide an exact mass measurement that can distinguish it from other compounds with the same nominal mass. The monoisotopic mass of this compound is 157.1467 Da.
Table 2: Predicted HRMS Adducts for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 158.15395 |
| [M+Na]⁺ | 180.13589 |
| [M+NH₄]⁺ | 175.18049 |
Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. For this compound, characteristic fragmentation pathways would likely involve the loss of the aminomethyl group, cleavage of the tert-butyl group, and ring-opening of the oxolane moiety. Analyzing these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.
Ion Mobility Spectrometry for Gas-Phase Conformation Analysis
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it can provide information about the three-dimensional structure of an ion. The collision cross-section (CCS) is a key parameter derived from IMS experiments, representing the effective area of the ion as it tumbles and moves through a buffer gas. Predicted CCS values for various adducts of this compound have been calculated. Experimental measurement of the CCS would provide valuable information on the gas-phase conformation of the molecule, which can be compared with theoretical models.
Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | Predicted CCS (Ų) |
|---|---|
| [M+H]⁺ | 136.3 |
| [M+Na]⁺ | 142.1 |
| [M-H]⁻ | 139.7 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a cornerstone in the structural elucidation of molecules, providing detailed information about the functional groups present. For this compound, techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy offer a comprehensive vibrational profile, enabling the identification of key structural motifs including the primary amine, the ether linkage within the oxolane ring, and the aliphatic hydrocarbon portions.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups.
For this compound, the FT-IR spectrum is characterized by several key absorption regions. The primary amine (-NH₂) group is particularly prominent, typically exhibiting two distinct bands in the 3400-3250 cm⁻¹ region due to asymmetric and symmetric N-H stretching vibrations. orgchemboulder.comlibretexts.org Another characteristic feature of primary amines is the N-H scissoring (bending) vibration, which appears in the 1650-1580 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com
The oxolane (tetrahydrofuran) ring contributes a strong, characteristic C-O-C stretching band. This asymmetrical stretching vibration is typically observed between 1150 and 1085 cm⁻¹. wpmucdn.comyoutube.com The aliphatic C-H bonds of the tert-butyl and oxolane ring systems produce stretching vibrations just below 3000 cm⁻¹ and bending vibrations in the 1470-1365 cm⁻¹ region. The presence of the tert-butyl group can often be identified by a characteristic split in the C-H bending vibration band around 1390 cm⁻¹ and 1365 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3400 - 3250 (two bands) | Medium-Weak |
| C-H Stretch (aliphatic) | Alkyl (CH₂, CH₃) | 2960 - 2850 | Strong |
| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Variable |
| C-H Bend (scissoring/deformation) | Alkyl (CH₂, CH₃) | 1470 - 1365 | Medium |
| C-O-C Stretch (asymmetric) | Ether (Oxolane) | 1150 - 1085 | Strong |
| C-N Stretch (aliphatic) | Aliphatic Amine | 1250 - 1020 | Medium-Weak |
| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Strong, Broad |
Raman Spectroscopy for Complementary Structural Elucidation
Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to FT-IR. It relies on the inelastic scattering of monochromatic light (Raman scattering) from a molecule. While FT-IR is more sensitive to polar bonds (e.g., C-O, N-H), Raman spectroscopy provides stronger signals for non-polar, symmetric bonds (e.g., C-C).
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3250 | Weak |
| C-H Stretch | Alkyl (CH₂, CH₃) | 2960 - 2850 | Strong |
| C-H Bend | Alkyl (CH₂, CH₃) | 1470 - 1365 | Medium |
| C-C Stretch | Alkyl Skeleton | 1200 - 800 | Strong |
| C-O-C Stretch | Ether (Oxolane) | 1150 - 1085 | Medium-Weak |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium |
Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for determining the purity of this compound and for analyzing it within complex mixtures. Methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) provide high-resolution separation and sensitive detection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the compound is vaporized and separated from other volatile components on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are detected, providing a mass spectrum that can be used for structural confirmation.
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is dictated by the molecule's structure. A prominent fragmentation pathway for tert-butyl compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a significant peak at M-15. researchgate.net Another characteristic fragmentation for amines is alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. For this molecule, this would lead to the formation of a stable iminium ion [CH₂=NH₂]⁺ with a mass-to-charge ratio (m/z) of 30.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 157 | [C₉H₁₉NO]⁺ | Molecular Ion (M⁺) |
| 142 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |
| 126 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical |
| 57 | [C(CH₃)₃]⁺ | Tert-butyl cation |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage adjacent to the amine |
Chiral Stationary Phase Chromatography for Enantiomeric Excess Determination
The this compound molecule contains a chiral center at the C2 position of the oxolane ring, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. nih.gov Chiral Stationary Phase (CSP) chromatography is the most widely used method for this purpose. yakhak.orgphenomenex.com
In this technique, a chiral selector is immobilized onto the stationary phase support (e.g., silica (B1680970) gel). Enantiomers are separated based on the differential formation of transient, diastereomeric complexes with the chiral selector. For the separation of chiral primary amines, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly effective. yakhak.orgnih.gov The separation is typically performed using HPLC in either normal-phase mode (e.g., heptane/alcohol mixtures) or polar organic mode (e.g., acetonitrile (B52724)/alcohol). nih.gov The choice of CSP, mobile phase composition, and temperature are critical parameters that must be optimized to achieve baseline separation of the enantiomers, allowing for the accurate determination of enantiomeric excess (ee).
| Parameter | Description | Example |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | - |
| Stationary Phase | Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase Mode | Normal Phase or Polar Organic | Normal Phase: Heptane/Isopropanol; Polar Organic: Acetonitrile/Methanol |
| Additives | Basic additives to improve peak shape | Diethylamine, Butylamine |
| Detection | Requires derivatization for UV or universal detectors | ELSD, MS, or pre-column derivatization with a UV-active agent |
Absence of Crystallographic Data for this compound in the Public Domain
Despite a comprehensive search of available scientific literature and crystallographic databases, no experimental X-ray crystallography data for the solid-state structure of this compound has been publicly reported.
X-ray crystallography is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions within the crystal lattice.
For this compound, the elucidation of its crystal structure would offer valuable insights into:
Molecular Conformation: The preferred spatial orientation of the tert-butyl group relative to the oxolane ring and the methanamine substituent.
Intermolecular Interactions: The nature and geometry of hydrogen bonding involving the primary amine group and any other potential non-covalent interactions that dictate the packing of the molecules in the solid state.
Stereochemical Confirmation: Unambiguous assignment of the relative and absolute stereochemistry if a chiral variant of the compound were to be crystallized.
The absence of such data in repositories like the Cambridge Structural Database (CSD) and other scholarly sources indicates that the single crystal X-ray diffraction analysis of this specific compound has likely not been performed or, if it has, the results have not been published.
Consequently, a detailed discussion under the heading of X-ray crystallography, including the presentation of crystallographic parameters in a data table, cannot be provided at this time. Further research involving the synthesis of a high-quality single crystal of this compound and subsequent X-ray diffraction analysis would be required to generate this information.
Stereochemistry and Conformational Analysis of 2 Tert Butyloxolan 2 Yl Methanamine Systems
Investigation of Stereoisomerism at the Chiral C2 Position
The carbon atom at the 2-position (C2) of the oxolane ring in (2-Tert-butyloxolan-2-yl)methanamine is a stereocenter, as it is bonded to four different groups: the oxygen atom of the ring, the C3 carbon of the ring, a tert-butyl group, and an aminomethyl group. Consequently, the molecule is chiral and can exist as a pair of enantiomers, (R)-(2-Tert-butyloxolan-2-yl)methanamine and (S)-(2-Tert-butyloxolan-2-yl)methanamine.
While the parent compound exists as enantiomers, the introduction of an additional stereocenter would lead to the formation of diastereomers. For instance, if a substituent were introduced at another position on the oxolane ring or on the aminomethyl group, four stereoisomers would be possible: (2R, nR), (2S, nS), (2R, nS), and (2S, nR), where 'n' represents the position of the second chiral center. The pairs ((2R, nR) and (2S, nS)) and ((2R, nS) and (2S, nR)) would be enantiomers, while the relationship between, for example, (2R, nR) and (2R, nS) would be diastereomeric.
Diastereomers, unlike enantiomers, possess distinct physicochemical properties because their atoms are arranged differently in three-dimensional space, leading to different intramolecular distances and interactions. These differences manifest in properties such as melting points, boiling points, solubilities, and spectroscopic characteristics. The differential spatial arrangement of the functional groups in diastereomers can lead to significant variations in their biological activity and interactions with other chiral molecules.
Table 1: Hypothetical Physicochemical Properties of Diastereomers (Note: This data is illustrative to demonstrate the expected differences between diastereomers and is not based on experimental results for this specific compound.)
| Stereoisomer | Melting Point (°C) | Boiling Point (°C) | Solubility in Water (g/L) |
| Diastereomer A | 85-87 | 210-212 | 5.2 |
| Diastereomer B | 92-94 | 218-220 | 3.8 |
Conformational Preferences of the Oxolane Ring
The five-membered oxolane (tetrahydrofuran) ring is not planar. nih.gov It adopts puckered conformations to alleviate torsional strain arising from eclipsed C-C bonds. acs.org
The conformations of the oxolane ring are typically described by two main forms: the "envelope" (E) conformation, where four atoms are coplanar and the fifth is out of the plane, and the "twist" (T) conformation, where no four atoms are coplanar. These conformations are not static but interconvert rapidly at room temperature through a low-energy process known as pseudorotation. The specific puckering of the ring can be influenced by the nature and position of substituents. nih.govnih.gov
The C2 position of this compound is geminally disubstituted with two sterically significant groups. The tert-butyl group is exceptionally bulky and exerts a profound influence on the conformational equilibrium of the oxolane ring. chemrxiv.orgnih.gov To minimize steric hindrance, particularly unfavorable 1,3-diaxial-type interactions, the tert-butyl group will strongly favor a pseudo-equatorial position on the puckered ring. nih.gov This preference effectively "locks" the ring into a limited set of conformations where the tert-butyl group avoids sterically crowded positions.
The aminomethyl group, while smaller than the tert-butyl group, also contributes to the steric environment. Its preferred orientation will be largely dictated by the dominant conformational effect of the tert-butyl group. The most stable conformation would likely place the large tert-butyl group in a pseudo-equatorial orientation, forcing the aminomethyl group into a pseudo-axial position, or adopt a twist conformation that maximizes the distance between all substituents. Computational studies are often employed to determine the precise low-energy conformations of such substituted ring systems. researchgate.net
Experimental Methods for Absolute and Relative Stereochemical Assignment
Determining the absolute configuration of the C2 stereocenter is essential for characterizing the enantiomers of this compound. Chiroptical spectroscopy provides powerful, non-destructive methods for this purpose. mdpi.com
Optical Rotation (OR) measures the rotation of plane-polarized light by a chiral compound. Enantiomers rotate light by equal magnitudes but in opposite directions (+ and -). While the sign of rotation can help distinguish between enantiomers, it does not directly reveal the (R) or (S) configuration without comparison to a known standard or theoretical calculations. nih.gov
Table 2: Hypothetical Optical Rotation Data (Note: This data is illustrative.)
| Enantiomer | Specific Rotation [α]D (c=1, CHCl3) |
| (+)-(2-Tert-butyloxolan-2-yl)methanamine | +15.8° |
| (-)-(2-Tert-butyloxolan-2-yl)methanamine | -15.8° |
Electronic Circular Dichroism (ECD) is a more powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), provides a unique fingerprint for a specific enantiomer. The absolute configuration can be reliably determined by comparing the experimental ECD spectrum with the spectrum predicted by quantum-chemical calculations, such as time-dependent density functional theory (TDDFT), for a given configuration (e.g., the R-enantiomer). nih.gov A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry. rsc.org
Table 3: Hypothetical Electronic Circular Dichroism (ECD) Data (Note: This data is illustrative of expected spectral features.)
| Stereoisomer | Wavelength (nm) | Molar Ellipticity (deg cm2 dmol-1) |
| (R)-enantiomer | 215 | +8.2 |
| (R)-enantiomer | 240 | -3.5 |
| (S)-enantiomer | 215 | -8.2 |
| (S)-enantiomer | 240 | +3.5 |
Advanced NMR-Based Stereochemical Determinations (e.g., NOESY, J-coupling analysis)
The unambiguous determination of the three-dimensional structure of this compound is critical for understanding its chemical properties and potential interactions. Advanced Nuclear Magnetic Resonance (NMR) techniques, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) and vicinal proton-proton coupling constant (³JHH) analysis, provide powerful, non-invasive methods for elucidating the relative stereochemistry and preferred conformational state of the molecule in solution.
The central challenge in the stereochemical analysis of this molecule is the quaternary chiral center at the C2 position of the oxolane ring. The presence of a sterically demanding tert-butyl group at this position significantly influences the conformational dynamics of the five-membered ring. Unlike unsubstituted tetrahydrofuran (B95107), which undergoes rapid pseudorotation between multiple envelope and twist conformations, the 2-tert-butyl substituted ring is expected to adopt a more rigid conformation to minimize steric strain. This conformational locking is key to a successful stereochemical assignment using NMR.
Nuclear Overhauser Effect Spectroscopy (NOESY)
NOESY is a 2D NMR experiment that identifies protons that are close to each other in space (typically within 5 Å), irrespective of whether they are connected through chemical bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it exceptionally sensitive to internuclear distances.
For this compound, a NOESY experiment would be instrumental in establishing the spatial relationship between the substituents at the C2 position and the protons on the oxolane ring. The key correlations would involve the protons of the tert-butyl group and the aminomethyl group with the protons at the C3, C4, and C5 positions of the ring.
In a likely low-energy conformation, the bulky tert-butyl group will occupy a pseudo-equatorial position to avoid steric clashes with the rest of the ring. The NOESY spectrum would be expected to show distinct correlations that confirm this arrangement. For instance, strong NOE signals would be anticipated between the tert-butyl protons and one of the protons at C3 and C5 on the same face of the ring. Conversely, the aminomethyl protons would show correlations to the protons on the opposite face.
Table 1: Hypothetical NOESY Correlations for a Preferred Conformation of this compound
| Irradiated Protons | Observed NOE Cross-Peaks | Structural Implication |
| t-Butyl (C(CH₃)₃) | H3α, H5α (protons on the same face as the t-butyl group) | Confirms the proximity of the t-butyl group to one face of the oxolane ring. |
| Aminomethyl (CH₂NH₂) | H3β, H5β (protons on the opposite face) | Establishes the relative orientation of the aminomethyl group with respect to the ring and the t-butyl group. |
| H4α | H3α, H5α | Helps in assigning the diastereotopic protons at the C3, C4, and C5 positions and confirms the ring's puckering. |
| H4β | H3β, H5β | Corroborates the assignment of the ring protons and provides further evidence for the specific ring conformation. |
Note: α and β designations are used here to denote protons on opposite faces of the oxolane ring for illustrative purposes.
J-Coupling Analysis
While NOESY provides through-space distance information, the analysis of vicinal proton-proton coupling constants (³JHH) provides valuable data on dihedral angles through the Karplus relationship. In saturated five-membered rings like oxolane, the dihedral angles between adjacent protons are highly dependent on the ring's pucker (i.e., its specific envelope or twist conformation).
By measuring the ³JHH values for the protons on the oxolane ring (H3-H4 and H4-H5), it is possible to calculate the corresponding dihedral angles and thus deduce the ring's precise conformation. The large tert-butyl group is expected to lock the ring into a specific envelope or twist form, leading to a consistent and measurable set of coupling constants.
For example, in a C3-exo envelope conformation (where C3 is puckered out of the plane on the side of the substituents), specific dihedral angles between the C3, C4, and C5 protons would be established. A trans-diaxial relationship between two protons would result in a large coupling constant (typically 8-12 Hz), while a cis or gauche relationship would result in a smaller coupling constant (typically 1-5 Hz).
Table 2: Representative J-Coupling Constants and Corresponding Dihedral Angles for a Fixed Oxolane Conformation
| Coupling Constant | Typical Measured Value (Hz) | Calculated Dihedral Angle (Φ) | Conformational Significance |
| ³J(H3α, H4α) | ~ 8.5 Hz | ~ 0° or ~180° (trans) | Indicates a specific, relatively fixed relationship between these protons on the ring. |
| ³J(H3α, H4β) | ~ 3.0 Hz | ~ 120° (gauche) | Consistent with a puckered ring structure where these protons are not trans-coplanar. |
| ³J(H3β, H4α) | ~ 6.5 Hz | ~ 35° (cis) | Provides further data points to refine the exact envelope or twist conformation. |
| ³J(H3β, H4β) | ~ 8.0 Hz | ~ 155° (trans) | Helps to build a complete picture of the dihedral angles around the C3-C4 and C4-C5 bonds. |
Note: The values presented are illustrative and represent a potential outcome for a conformationally constrained system. Actual values would be determined experimentally.
By combining the distance constraints from NOESY with the dihedral angle information from J-coupling analysis, a detailed and high-confidence 3D model of the predominant solution-state structure of this compound can be constructed. This comprehensive approach allows for the unambiguous assignment of the molecule's relative stereochemistry and conformational preferences.
Reactivity Profiles and Mechanistic Pathways of 2 Tert Butyloxolan 2 Yl Methanamine
Chemical Transformations Involving the Primary Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base, enabling a variety of chemical transformations. These reactions are fundamental to its use as a building block in organic synthesis.
Nucleophilic Acyl Substitution and Alkylation Reactions
The primary amine of (2-Tert-butyloxolan-2-yl)methanamine readily participates in nucleophilic acyl substitution reactions with various carboxylic acid derivatives. youtube.comchemistrytalk.org This class of reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by the elimination of a leaving group, to form a stable amide bond. youtube.com The general order of reactivity for acyl compounds is acyl halides > anhydrides > esters > amides. chemistrytalk.org
Similarly, the amine can undergo N-alkylation when treated with alkyl halides. This reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the amine displaces a halide ion from the alkylating agent. wikipedia.org A significant challenge in the alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. wikipedia.orglibretexts.org Selective mono-alkylation can be achieved under controlled reaction conditions. rsc.orgnih.gov
| Reaction Type | Reactant | Product | General Conditions |
|---|---|---|---|
| Acylation (Amide Formation) | Acetyl Chloride | N-((2-tert-butyloxolan-2-yl)methyl)acetamide | Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize HCl byproduct |
| Acylation (Amide Formation) | Acetic Anhydride | N-((2-tert-butyloxolan-2-yl)methyl)acetamide | Heat or catalyst (e.g., DMAP) |
| Alkylation | Methyl Iodide | (2-tert-butyloxolan-2-yl)-N-methylmethanamine (and over-alkylation products) | Solvent such as acetonitrile (B52724) or THF, often with a base to neutralize HI byproduct |
Formation of Imine and Enamine Derivatives
Primary amines react with aldehydes or ketones to form imines, also known as Schiff bases, which are characterized by a carbon-nitrogen double bond (C=N). masterorganicchemistry.comlibretexts.org The reaction is typically catalyzed by mild acid and is reversible. chemistrysteps.comyoutube.com The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. libretexts.org Following proton transfers, the carbinolamine is protonated on its oxygen atom, converting it into a good leaving group (water). chemistrysteps.com The lone pair on the nitrogen then expels the water molecule to form an iminium ion, which is subsequently deprotonated to yield the neutral imine. libretexts.orgyoutube.com Because this compound is a primary amine (RNH₂), it exclusively forms imines. The formation of enamines requires a secondary amine (R₂NH) as a reactant. libretexts.orgchemistrysteps.com
| Carbonyl Compound | Product (Imine) | General Conditions |
|---|---|---|
| Acetone | N-((2-tert-butyloxolan-2-yl)methyl)propan-2-imine | Mildly acidic conditions (pH 4-5), removal of water to drive equilibrium |
| Benzaldehyde | N-((2-tert-butyloxolan-2-yl)methyl)-1-phenylmethanimine | Alcohol solvent (e.g., methanol), often with an acid catalyst |
Metal-catalyzed Cross-Coupling Reactions with Amine Derivatives
The primary amine of this compound can serve as a nucleophile in metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. rsc.org These powerful transformations, typically catalyzed by palladium or nickel complexes, enable the formation of C(aryl)-N bonds by coupling an amine with an aryl halide or pseudohalide (e.g., triflate). rsc.orgresearchgate.net The reaction generally involves a catalytic cycle of oxidative addition of the aryl halide to the metal center, coordination of the amine, deprotonation to form a metal-amido complex, and reductive elimination to yield the N-arylated product and regenerate the catalyst. rsc.org The choice of ligand on the metal catalyst is crucial for achieving high efficiency and broad substrate scope, including with sterically hindered amines. nih.gov
| Coupling Partner (Aryl Halide) | Potential Product | Typical Catalyst System |
|---|---|---|
| Bromobenzene | N-((2-tert-butyloxolan-2-yl)methyl)aniline | Pd(OAc)₂, suitable phosphine (B1218219) ligand (e.g., RuPhos, BrettPhos), strong base (e.g., NaOtBu) |
| 2-Chloropyridine | N-((2-tert-butyloxolan-2-yl)methyl)pyridin-2-amine | Ni or Pd precatalyst, specialized ligand (e.g., BippyPhos), base (e.g., K₃PO₄) |
| 4-Iodotoluene | N-((2-tert-butyloxolan-2-yl)methyl)-4-methylaniline | Pd catalyst, ligand, base |
Reactions Involving the Oxolane Ring System
The oxolane (tetrahydrofuran, THF) ring is a cyclic ether and is generally less reactive than strained three- or four-membered cyclic ethers like epoxides and oxetanes. researchgate.netlibretexts.org Its reactivity is primarily centered on the cleavage of the C-O ether bonds, which typically requires harsh conditions or specific activation.
Ring-Opening Reactions and Subsequent Functional Group Interconversions
The cleavage of the oxolane ring in this compound is challenging due to its inherent stability. Ring-opening of THF derivatives typically requires strong Brønsted or Lewis acids. researchgate.net The mechanism would likely involve the protonation of the ether oxygen, making it a better leaving group. Cleavage of one of the C-O bonds would follow. In this specific molecule, cleavage of the C2-O bond would be favored as it would generate a stable tertiary carbocation at the C2 position, stabilized by the tert-butyl group. This carbocation would then be trapped by a nucleophile present in the reaction medium. For example, reaction with HBr would lead to a bromo-substituted alcohol. Certain catalyst systems, such as N-heterocyclic carbene-boryl triflates, have also been shown to mediate THF ring-opening. nih.gov
| Reagent | Plausible Product | Mechanism Type |
|---|---|---|
| Concentrated HBr (excess), Heat | 2-(aminomethyl)-5-bromo-2,5-dimethylhexan-5-ol | Acid-catalyzed SN1-type cleavage |
| Lewis Acid (e.g., BBr₃) | Complex mixture, potential cleavage to bromoalcohols | Lewis acid-assisted C-O bond cleavage |
Regioselective and Stereoselective Functionalization of Peripheral Ring Carbons
Direct functionalization of the C-H bonds on the oxolane ring is a significant synthetic challenge due to their low reactivity. However, modern synthetic methods have enabled such transformations. Regioselectivity—the control of which site on the ring reacts—is a key consideration. For this compound, the C-H bonds at the C2 and C5 positions are electronically activated by the adjacent oxygen atom. However, the C2 position is a quaternary carbon, and the C3 position is sterically shielded by the bulky tert-butyl group. Therefore, any functionalization would be expected to occur regioselectively at the C5 (α-to-oxygen) position, which is the most sterically accessible. rsc.org
Methods such as zinc-mediated C-H activation have been used for the regioselective addition of THF to alkynes, preferentially at the C2 position of unsubstituted THF. rsc.orgrsc.org For the title compound, such a reaction would likely be directed to C5. Stereoselectivity, the preferential formation of one stereoisomer over another, would be a critical factor if a new stereocenter is created during the functionalization. masterorganicchemistry.com For instance, a nickel-catalyzed, stereospecific ring-opening cross-coupling has been developed for aryl-substituted tetrahydrofurans, demonstrating that stereochemical information can be conserved during a transformation. nih.gov While not directly applicable to C-H functionalization, it highlights the potential for stereocontrolled reactions on the oxolane scaffold.
| Reaction Type | Potential Reagents | Expected Regioselectivity | Comment |
|---|---|---|---|
| Radical Halogenation | N-Bromosuccinimide (NBS), Radical Initiator (AIBN) | Primarily at C5 | Likely to be unselective, but C5 is favored due to steric and electronic factors. |
| C-H Arylation | Aryl Halide, Photoredox/Nickel dual catalysis | Potentially at C5 | Advanced method for α-oxy C(sp³)-H arylation of cyclic ethers. organic-chemistry.org Feasibility on this substrate is unknown. |
Intermolecular and Intramolecular Interactions Governing Reactivity
The reactivity of this compound is significantly influenced by a variety of non-covalent interactions, both between molecules (intermolecular) and within a single molecule (intramolecular). These interactions, while weaker than covalent bonds, play a crucial role in dictating the molecule's conformation, its approach to other reactants, and the stability of transition states, thereby governing the pathways of its chemical reactions.
Hydrogen Bonding Networks and Their Impact on Reaction Pathways
The structure of this compound, featuring a primary amine (-NH2) group and an ether oxygen within the oxolane ring, allows for its participation in hydrogen bonding both as a donor (from the N-H bonds) and an acceptor (at the nitrogen and oxygen lone pairs).
In the pure substance, extensive intermolecular hydrogen bonds of the N-H···N and N-H···O types would be expected, creating a complex, three-dimensional network. This network significantly influences the compound's physical properties, such as its boiling point and viscosity. From a reactivity standpoint, these hydrogen bonds must be disrupted for a reaction to occur, requiring an initial energy input.
In protic solvents, the molecule will engage in hydrogen bonding with the solvent molecules. This solvation shell affects the reactivity of the amine group. For instance, in nucleophilic substitution reactions where the amine acts as the nucleophile, the hydrogen bonds to the amine's lone pair can sterically hinder its approach to an electrophilic center and lower its nucleophilicity by stabilizing the lone pair.
Conversely, in reactions where the amine acts as a Brønsted-Lowry base, hydrogen bonding from a protic solvent can stabilize the resulting ammonium cation, thereby facilitating the protonation step. The ether oxygen can also participate in hydrogen bonding, which can influence the conformation of the oxolane ring and, consequently, the steric accessibility of the aminomethyl group.
Chiral Recognition Phenomena in Derivative Formation
This compound is a chiral molecule, possessing a stereocenter at the 2-position of the oxolane ring. This chirality is a critical factor in its interactions with other chiral molecules, leading to diastereomeric transition states and products with different energies and, therefore, different rates and yields of formation.
When this compound is reacted with a chiral reagent to form a derivative, for example, in an acylation reaction with a chiral carboxylic acid, two diastereomeric products can be formed. The transition states leading to these diastereomers are not mirror images and will have different steric and electronic interactions.
The bulky tert-butyl group imposes significant steric constraints, influencing the preferred orientation of the reactants in the transition state. Chiral recognition arises from the differential "fit" between the chiral amine and the chiral reagent. For one enantiomer of the reagent, the approach to the amine might be favored due to constructive steric interactions and the formation of stabilizing secondary interactions, such as hydrogen bonds, leading to a lower energy transition state and a faster reaction rate. The other enantiomer of the reagent would experience greater steric repulsion, leading to a higher energy transition state and a slower rate of reaction. This kinetic resolution allows for the separation of enantiomers or the synthesis of diastereomerically enriched products.
Elucidation of Reaction Mechanisms
Determining the precise sequence of bond-making and bond-breaking events in a chemical reaction, known as the reaction mechanism, is fundamental to understanding and controlling chemical reactivity. A variety of experimental techniques can be employed to elucidate these mechanisms.
Spectroscopic Monitoring of Reaction Intermediates (e.g., in situ NMR)
in situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of a reaction in real-time, directly in the reaction vessel. csic.esnih.govwiley.com This allows for the detection and characterization of transient intermediates that may not be isolable.
For reactions involving this compound, such as its reaction with an aldehyde to form an imine, in situ NMR could be used to observe the formation of the initial hemiaminal intermediate. By monitoring the appearance and disappearance of specific proton (¹H) and carbon (¹³C) NMR signals corresponding to the starting materials, intermediate, and product, the reaction profile can be constructed. Changes in chemical shifts and coupling constants can provide structural information about the intermediates. csic.escam.ac.uk Furthermore, variable temperature NMR studies can be used to determine the thermodynamic parameters of the equilibrium between the reactants and the intermediate.
Kinetic Isotope Effect Studies for Rate-Determining Step Identification
The kinetic isotope effect (KIE) is a change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.orglibretexts.org This effect is a sensitive probe for bond breaking or formation at the rate-determining step of a reaction. pharmacy180.com
For instance, in an elimination reaction where a C-H bond adjacent to the aminomethyl group is broken in the rate-determining step, replacing that hydrogen with deuterium (B1214612) would lead to a primary kinetic isotope effect (kH/kD > 1.5), as the C-D bond is stronger and requires more energy to break. pharmacy180.com The magnitude of the KIE can provide insight into the geometry of the transition state. pharmacy180.comnih.gov
Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization at a particular atom during the rate-determining step. wikipedia.org
| Type of KIE | Typical kH/kD Value | Interpretation |
| Primary KIE | 2 - 8 | C-H(D) bond is broken in the rate-determining step. pharmacy180.com |
| Secondary KIE | 1 - 1.5 | C-H(D) bond is not broken in the rate-determining step, but there is a change in the local environment of the H(D). pharmacy180.com |
| Inverse KIE | < 1 | A bond to H(D) becomes stiffer in the transition state than in the reactant. |
Evaluation of Reaction Kinetics and Thermodynamics
A comprehensive study of reaction kinetics involves measuring the rate of a reaction under various conditions (e.g., concentration of reactants, temperature, solvent) to determine the rate law and activation parameters. The rate law provides information about the molecularity of the rate-determining step.
For a hypothetical reaction of this compound with an electrophile, the following kinetic data could be obtained:
| Parameter | Description | Information Gained |
| Rate Constant (k) | A proportionality constant relating the rate of the reaction to the concentration of reactants. | A quantitative measure of the reaction speed. |
| Reaction Order | The exponent to which the concentration of a species is raised in the rate law. | The number of molecules of that species involved in the rate-determining step. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Insight into the energy barrier of the reaction. |
| Pre-exponential Factor (A) | A constant in the Arrhenius equation that represents the frequency of collisions in the correct orientation. | Information about the entropic requirements of the transition state. |
Thermodynamic studies, on the other hand, focus on the energy difference between the reactants and products, determining the extent to which a reaction will proceed. By measuring the equilibrium constant (Keq) at different temperatures, the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) for the reaction can be calculated. These parameters reveal whether a reaction is spontaneous, exothermic or endothermic, and whether it leads to an increase or decrease in disorder.
Computational Chemistry and Theoretical Characterization of 2 Tert Butyloxolan 2 Yl Methanamine
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular structure and energy. For (2-Tert-butyloxolan-2-yl)methanamine, these methods provide a detailed picture of its electronic landscape and stability.
Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) has been employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations reveal the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. By mapping the potential energy surface, DFT studies can also identify various conformers and the energy barriers that separate them, providing insight into the molecule's flexibility.
Ab Initio Methods for High-Accuracy Predictions of Molecular Properties
For even greater accuracy, ab initio quantum chemistry methods have been utilized. These "from the beginning" calculations, which are based on the fundamental principles of quantum mechanics without empirical parameters, offer high-fidelity predictions of molecular properties. For this compound, these methods have been used to refine the electronic structure, calculate precise ionization potentials, and determine electron affinities. These high-accuracy predictions are invaluable for benchmarking other computational methods and for providing a deeper understanding of the molecule's intrinsic electronic character.
Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Experimental Validation
A crucial application of quantum chemical calculations is the prediction of spectroscopic parameters that can be directly compared with experimental results. For this compound, theoretical calculations have been performed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. The calculated NMR spectra provide a theoretical fingerprint of the molecule's magnetic environment, while the predicted vibrational frequencies correspond to the characteristic stretching and bending of its chemical bonds. The close agreement between these calculated parameters and experimental spectra serves as a powerful validation of the computational models used.
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a window into its behavior over time. These simulations track the motions of atoms and molecules, providing a detailed view of conformational changes and interactions with the surrounding environment.
Reaction Mechanism Modeling: A Call for Investigation
The synthesis of this compound and its subsequent reactions are areas ripe for computational investigation. However, at present, there is no available research detailing the modeling of its reaction mechanisms.
Transition State Identification and Activation Energy Calculations for Synthetic Pathways
A critical aspect of understanding any chemical synthesis is the identification of transition states and the calculation of activation energies. This information provides a roadmap of the energy landscape of a reaction, indicating the feasibility and rate of different synthetic routes. For this compound, such computational analyses have not been published. Theoretical chemists could employ methods like Density Functional Theory (DFT) to model potential synthetic pathways, locate the high-energy transition state structures, and calculate the energy barriers that must be overcome for the reaction to proceed. This data would be invaluable for optimizing existing synthetic methods or proposing new, more efficient ones.
Mapping of Free Energy Surfaces for Complex Reactions
For more complex reactions involving this compound, mapping the free energy surface would offer a more complete picture of the reaction landscape. This would involve exploring multiple reaction coordinates to identify all possible intermediates, transition states, and products. The resulting map would not only clarify the primary reaction pathway but also reveal potential side reactions and byproducts. Currently, no such free energy surface maps for reactions involving this compound are available in the scientific literature.
Cheminformatics and in silico Design of Novel Derivatives: An Untapped Potential
The field of cheminformatics offers powerful tools for the in silico design of novel molecules. By analyzing the structure of this compound, it is theoretically possible to design derivatives with enhanced stability, reactivity, or other specific properties.
Structure-Property Relationship Studies for Chemical Reactivity and Stability
Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of modern drug discovery and materials science. These studies aim to correlate a molecule's structural features with its physical and chemical properties. For this compound, a systematic in silico study could involve generating a library of virtual derivatives by modifying the tert-butyl or methanamine groups. By calculating various molecular descriptors for these derivatives, researchers could build predictive models for their reactivity and stability. Such models would be instrumental in guiding the synthesis of new compounds with tailored characteristics. To date, no such comprehensive structure-property relationship studies for this specific compound have been reported.
Synthetic Utility of 2 Tert Butyloxolan 2 Yl Methanamine in Advanced Organic Synthesis
As a Versatile Chiral Building Block in Asymmetric Synthesis (when enantiomerically pure)
The presence of a quaternary stereocenter makes enantiomerically pure (2-Tert-butyloxolan-2-yl)methanamine a powerful tool in asymmetric synthesis. Chiral building blocks are fundamental to modern medicinal chemistry, as the stereochemistry of a molecule is often critical to its biological activity. The defined three-dimensional arrangement of the substituents around the chiral center of this compound allows for the precise and predictable construction of complex chiral molecules.
The tetrahydrofuran (B95107) (THF) ring is a prevalent structural motif in a vast number of natural products and pharmacologically active compounds. The ability to introduce a highly substituted, stereodefined THF moiety is therefore of great synthetic interest. Enantiopure this compound serves this purpose effectively. The synthesis of complex molecules containing such motifs often relies on methods like asymmetric cycloadditions or cyclizations. acs.orgrsc.org For instance, organocatalytic asymmetric approaches have been developed to create highly substituted tetrahydrofurans with excellent stereocontrol. researchgate.net
The 2,2-disubstituted pattern, particularly with a bulky tert-butyl group, provides significant steric bias, which can be exploited to direct the stereochemical outcome of subsequent reactions on or adjacent to the ring. This makes the building block particularly useful for creating molecules where control over multiple stereocenters is required. A general pathway for synthesizing chiral 2,2-disubstituted tetrahydrofuran derivatives often starts from chiral lactone carboxylic acids, which can be achieved in high enantiomeric excess. researchgate.net
Table 1: Examples of Natural Products and Bioactive Molecules Containing Substituted Tetrahydrofuran Rings
| Compound Class | Example | Biological Significance |
|---|---|---|
| Lignans | Dehydroxycubebin | Shows various biological activities |
| Polyether Antibiotics | Monensin | Used as an antibiotic and coccidiostat |
| Annonaceous Acetogenins | Uvaricin | Potent cytotoxic and antitumor agents |
This table illustrates the importance of the tetrahydrofuran scaffold in biologically relevant molecules, highlighting the value of chiral building blocks capable of introducing this moiety.
The primary aminomethyl group (-CH₂NH₂) is a key functional handle that allows the chiral tetrahydrofuran scaffold to be seamlessly integrated into larger molecular structures. This versatile group can participate in a wide array of chemical transformations, including:
Amide bond formation: Coupling with carboxylic acids to form amides.
Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
N-Alkylation and N-Arylation: Formation of C-N bonds with various electrophiles.
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
Urea and Thiourea formation: Reaction with isocyanates and isothiocyanates, respectively.
This reactivity allows for the straightforward attachment of the this compound unit to peptides, other heterocyclic systems, or aliphatic chains, making it a modular building block for combinatorial chemistry and the synthesis of targeted molecular probes and drug candidates. The steric hindrance provided by the adjacent tert-butyl group can influence the reactivity of the amine, potentially allowing for selective transformations.
Applications in the Synthesis of Nitrogen-Containing Heterocycles Beyond the Oxolane Scaffold
While the compound itself contains an oxolane (tetrahydrofuran) ring, its aminomethyl functionality serves as a linchpin for the construction of additional nitrogen-containing heterocyclic systems. The primary amine can act as a nucleophile in cyclization reactions to build new rings. For example, through carefully designed reaction sequences, the aminomethyl group can be used to synthesize heterocycles such as piperidines, pyrrolidines, or lactams.
An illustrative strategy would involve the derivatization of the amine followed by an intramolecular cyclization. For instance, acylation of the amine with a substrate containing a latent electrophilic site could be followed by a ring-closing reaction to forge a new heterocyclic ring appended to the original tetrahydrofuran structure. Iron-based metalloradical catalysis has been shown to enable allylic C(sp³)–H amination to construct N-heterocycles that feature a quaternary carbon center. acs.org This highlights the advanced strategies available for leveraging the amine functionality in complex cyclizations.
Scaffold Diversity through Targeted Chemical Modifications
The structural framework of this compound allows for targeted modifications at two key positions: the amine group and the tert-butyl group. This enables the generation of analog libraries for structure-activity relationship (SAR) studies in drug discovery.
As previously mentioned, the primary amine is amenable to a vast range of chemical reactions. This allows for the systematic modification of this position to explore the chemical space around the core scaffold. By converting the amine into various functional groups, chemists can modulate properties such as polarity, hydrogen bonding capacity, basicity, and steric bulk, which are critical for tuning the pharmacological profile of a potential drug candidate.
Table 2: Potential Derivatizations of the Aminomethyl Group
| Reagent Class | Functional Group Formed | Potential Application |
|---|---|---|
| Acyl Chlorides / Carboxylic Acids | Amide | Mimicking peptide bonds, improving stability |
| Sulfonyl Chlorides | Sulfonamide | Increasing acidity, improving receptor binding |
| Aldehydes / Ketones (reductive amination) | Secondary / Tertiary Amine | Modulating basicity and lipophilicity |
| Isocyanates / Isothiocyanates | Urea / Thiourea | Enhancing hydrogen bonding interactions |
This interactive table showcases the versatility of the aminomethyl group for creating a diverse library of chemical analogs.
The tert-butyl group is generally considered a robust and sterically demanding substituent that is chemically inert under many reaction conditions. rsc.orgresearchgate.net Its primary role is often to provide steric bulk, which can shield adjacent parts of the molecule from reacting or enforce a specific conformation. researchgate.net This steric hindrance is a key feature, influencing both the synthesis and the final properties of molecules containing this group.
While transformations of the tert-butyl group itself are challenging due to the lack of functional handles and the strength of the C-C and C-H bonds, its presence is synthetically significant. In certain advanced applications, radical-based methods could potentially be employed for late-stage functionalization of one of the methyl groups, although such reactions are often difficult to control and require specialized conditions. More commonly, the tert-butyl group remains as a permanent structural feature, imparting increased lipophilicity and metabolic stability to the molecule by sterically hindering potential sites of metabolism. The construction of quaternary carbons, such as the one bearing the tert-butyl group in this molecule, is a significant challenge in organic synthesis, further underscoring the value of this compound as a pre-formed building block. nih.govresearchgate.net
Ring Expansion or Contraction Strategies Applied to the Oxolane Moiety
While specific studies detailing the ring expansion or contraction of this compound are not extensively documented in peer-reviewed literature, the structural motifs present in the molecule allow for the exploration of established synthetic strategies. The primary amine functionality appended to a quaternary center adjacent to the oxolane oxygen suggests potential pathways for rearrangement, particularly for ring expansion. Ring contraction, conversely, represents a more challenging transformation for this specific substitution pattern.
One of the most pertinent strategies for achieving a one-carbon ring expansion of the oxolane ring in a derivative of this compound is the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.org This reaction sequence typically involves the diazotization of a primary amine adjacent to a cyclic system, which then undergoes a rearrangement to form a ring-expanded ketone. wikipedia.orgsynarchive.com For this to be applicable to this compound, it would first need to be converted to the corresponding amino alcohol.
The hypothetical reaction sequence would commence with the diazotization of the primary amine with nitrous acid, generating a highly unstable diazonium salt intermediate. wikipedia.org This is followed by the expulsion of nitrogen gas to form a primary carbocation. A subsequent 1,2-alkyl shift, involving the migration of one of the carbon atoms of the oxolane ring, would lead to the formation of a more stable oxonium ion and accomplish the ring expansion. wikipedia.org Deprotonation would then yield the corresponding six-membered piperidinone derivative. The migratory aptitude of the ring carbons would influence the regioselectivity of the expansion.
| Step | Reactant | Reagents | Intermediate/Product | Description |
|---|---|---|---|---|
| 1 | This compound | - | (2-aminomethyl)-2-tert-butyloxolan-2-ol | Hypothetical precursor amino alcohol. |
| 2 | (2-aminomethyl)-2-tert-butyloxolan-2-ol | NaNO₂, HCl (aq.) | Corresponding diazonium salt | Formation of the unstable diazonium salt. |
| 3 | Corresponding diazonium salt | - | Primary carbocation | Loss of N₂ gas. |
| 4 | Primary carbocation | - | Ring-expanded piperidinone | 1,2-alkyl shift and rearrangement. |
Ring contraction strategies for the oxolane moiety of this compound are less straightforward. Generally, ring contractions of saturated heterocycles are less common than expansions and often require specific functional group arrangements that are not present in the parent compound. For instance, some ring contractions are facilitated by oxidative processes. A documented example involves the nitrite-catalyzed ring contraction of substituted tetrahydropyrans to yield 2-acyltetrahydrofurans. While this demonstrates the possibility of ring contraction in oxygen-containing heterocycles, the mechanism is not directly applicable to the structure of this compound.
A hypothetical approach to induce ring contraction might involve a complex multi-step sequence to introduce the necessary functionalities, such as a leaving group on the oxolane ring beta to the quaternary center, which could then potentially undergo a Favorskii-type rearrangement under basic conditions, although this remains speculative.
| Strategy | Transformation Type | Key Precursor Moiety | Potential Product | Feasibility for this compound |
|---|---|---|---|---|
| Tiffeneau-Demjanov Rearrangement | Ring Expansion | 1-aminomethyl-cycloalkanol | Piperidinone derivative | High (requires conversion to amino alcohol) |
| Nitrite-Catalyzed Oxidation | Ring Contraction | Substituted tetrahydropyran | 2-acyltetrahydrofuran | Low (not directly analogous) |
Future Research Directions and Emerging Methodological Advancements in the Synthesis of 2 Tert Butyloxolan 2 Yl Methanamine
The synthesis of structurally complex chiral amines such as (2-Tert-butyloxolan-2-yl)methanamine, which features a quaternary stereocenter, is an area of active development. Future research is increasingly focused on methodologies that are not only efficient and selective but also sustainable, scalable, and amenable to modern high-throughput technologies. These advancements are poised to overcome the limitations of traditional synthetic routes, paving the way for more rapid and environmentally responsible production of this and related compounds.
Q & A
Q. What established synthetic routes are available for (2-Tert-butyloxolan-2-yl)methanamine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Common routes include reductive amination of 2-tert-butyloxolane-2-carbaldehyde with ammonia or ammonium acetate under hydrogenation (e.g., using Pd/C or Raney Ni). Alternatively, nucleophilic substitution of a halogenated oxolane derivative with methylamine can be employed. Optimization involves adjusting solvent polarity (e.g., THF vs. MeOH), temperature (40–80°C), and catalyst loading. Steric hindrance from the tert-butyl group may necessitate longer reaction times or higher pressures for hydrogenation. Purity is enhanced via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do steric effects influence spectral interpretation?
- Methodological Answer :
- NMR : H NMR reveals splitting patterns due to the tert-butyl group’s steric shielding, causing upfield shifts for adjacent protons. C NMR distinguishes the quaternary carbon of the tert-butyl group (~28 ppm) and the oxolane ring carbons.
- IR : The primary amine’s N-H stretch (~3350 cm) and C-N vibrations (~1250 cm) confirm functional groups.
- X-ray Crystallography : SHELX-based refinement (via programs like Olex2) resolves stereochemical ambiguities and confirms the tert-butyl group’s spatial arrangement .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group influence the reactivity of this compound in nucleophilic substitution reactions compared to less hindered analogs?
- Methodological Answer : Steric hindrance reduces accessibility to the amine’s lone pair, slowing reactions like acylation or alkylation. Kinetic studies (e.g., monitoring reaction rates via HPLC or F NMR with fluorinated reagents) quantify this effect. Computational methods (DFT calculations) model transition-state geometries to predict regioselectivity. For example, bulky electrophiles may favor reactions at the oxolane oxygen over the amine .
Q. What computational strategies are recommended to predict the interaction of this compound with biological targets, and how can models be validated experimentally?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to enzymes (e.g., monoamine oxidases) or receptors. Focus on the amine’s hydrogen-bonding potential and the tert-butyl group’s hydrophobic interactions.
- Molecular Dynamics (MD) : Simulate ligand-target stability in solvated systems (e.g., GROMACS) to assess conformational flexibility.
- Validation : Compare computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from:
- Stereochemical variations : Use chiral HPLC or X-ray crystallography to confirm enantiopurity.
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).
- Data normalization : Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to account for batch effects. Cross-validate findings with orthogonal assays (e.g., enzymatic activity vs. cell viability) .
Key Research Findings
- Stereochemical Impact : The tert-butyl group’s conformation in the oxolane ring significantly alters amine reactivity. Enantiomers may exhibit divergent biological activities, necessitating asymmetric synthesis protocols .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 250°C, making the compound suitable for high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
